(2-Methyl-1,3-oxazol-5-yl)acetonitrile
Description
Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. tandfonline.com Its prevalence is due to its metabolic stability and its ability to act as a bioisostere for ester and amide groups, enabling it to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov Consequently, the oxazole motif is a core component in a wide array of pharmacologically active compounds, exhibiting properties that include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities. nih.gov
In synthetic chemistry, oxazoles are not only synthetic targets but also versatile intermediates. researchgate.net The ring can be synthesized through several established methods, such as the van Leusen oxazole synthesis, which allows for the construction of substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.gov Once formed, the oxazole ring is generally stable but can participate in specific reactions, including electrophilic substitution, cycloaddition reactions, and conversions to other heterocyclic systems, making it a valuable and adaptable unit in multi-step syntheses. tandfonline.com
The Role of Acetonitrile (B52724) Functionality in Organic Transformations
The acetonitrile group (–CH₂CN) is a highly versatile functional group in organic synthesis. researchgate.net While acetonitrile itself is widely used as a polar aprotic solvent, its chemical functionality as a reactant or building block is of greater significance. The carbon-nitrogen triple bond and the adjacent α-methylene group provide two key sites for reactivity.
The protons on the α-carbon are acidic enough to be removed by a suitable base, generating a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations with carbonyl compounds. researchgate.net Furthermore, the nitrile group itself can undergo a wide range of transformations. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles. researchgate.net This extensive reactivity makes the acetonitrile moiety a valuable synthon for introducing nitrogen-containing functionalities and for extending carbon chains.
Contextualizing (2-Methyl-1,3-oxazol-5-yl)acetonitrile within Advanced Organic Synthesis
This compound, with the CAS number 1159511-94-0, is a molecule that strategically combines the features of both the oxazole and acetonitrile groups. chemical-label.comchemsrc.com The 2-methyl-oxazole core provides a stable, aromatic, and biologically relevant scaffold. The acetonitrile side chain, attached at the C5 position of the oxazole ring, serves as a reactive handle for further molecular elaboration.
This conjugate is a prime candidate for use as an intermediate in the synthesis of more complex molecules. The α-protons of the acetonitrile group are activated by the electron-withdrawing nitrile, allowing for deprotonation and subsequent reaction with various electrophiles. This enables the construction of larger, more elaborate structures built upon the oxazole framework. The nitrile group can then be transformed into other key functional groups, such as amines or carboxylic acids, which are pivotal in the synthesis of pharmaceuticals and other bioactive compounds.
Scope and Research Focus of the Oxazole-Acetonitrile Conjugate
The research focus for a molecule like this compound is primarily directed toward its application as a building block in medicinal chemistry and drug discovery. The combination of a proven pharmacophore (the oxazole ring) with a versatile synthetic handle (the acetonitrile group) makes it an attractive starting point for generating libraries of novel compounds for biological screening.
Key areas of research would likely involve:
Synthesis of Novel Heterocyclic Systems: Using the acetonitrile group as a precursor to build additional rings onto the oxazole core, leading to fused or poly-heterocyclic systems with unique three-dimensional structures.
Development of Lead Compounds: Functionalizing the acetonitrile side chain to introduce specific pharmacophoric features, aiming to develop new therapeutic agents that target specific enzymes or receptors. For example, the synthesis of novel kinase inhibitors or protease inhibitors often involves such heterocyclic scaffolds.
Elaboration into Natural Product Analogues: The oxazole core is present in many natural products. This compound could serve as a key fragment in the total synthesis or in the generation of analogues of these natural products to study structure-activity relationships.
The compound thus represents a synthetically valuable intermediate, offering a reliable and efficient route to a diverse range of complex molecules with significant potential for biological activity.
Chemical Properties and Identifiers
Below is a table summarizing the known properties of this compound. Experimental physical properties such as melting and boiling points are not widely available in the cited literature.
| Property | Value | Source |
| IUPAC Name | 2-(2-Methyl-1,3-oxazol-5-yl)acetonitrile | - |
| CAS Number | 1159511-94-0 | chemical-label.com |
| Molecular Formula | C₆H₆N₂O | Calculated |
| Molecular Weight | 122.13 g/mol | Calculated |
| Canonical SMILES | CC1=NC=C(O1)CC#N | - |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-1,3-oxazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGYYHJSAGREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-94-0 | |
| Record name | 2-(2-methyl-1,3-oxazol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 2 Methyl 1,3 Oxazol 5 Yl Acetonitrile
Reactions at the Nitrile (Cyanomethyl) Moiety
The cyanomethyl group, -CH₂CN, is a highly reactive functional group. Its reactivity stems from the electrophilic nature of the nitrile carbon, the acidity of the α-protons on the adjacent methylene (B1212753) group, and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids.
Nucleophilic Additions to the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group.
Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The initial addition forms an intermediate imine anion, which is then further reduced to a dianion. Subsequent aqueous workup protonates the dianion to yield 2-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine. This transformation is a fundamental method for converting nitriles into valuable primary amines.
Reaction with Organometallic Reagents: Organometallic compounds, particularly Grignard reagents (R-MgX), readily add to the nitrile carbon. This addition forms an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. For example, the reaction of (2-Methyl-1,3-oxazol-5-yl)acetonitrile with a Grignard reagent, followed by hydrolysis, would produce a 1-(2-methyl-1,3-oxazol-5-yl)alkan-2-one. This reaction provides a powerful tool for carbon-carbon bond formation, allowing for the synthesis of various ketones.
| Reaction Type | Reagent | Intermediate | Final Product |
| Reduction | 1. LiAlH₄2. H₂O | Imine anion | 2-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine |
| Grignard Addition | 1. R-MgX2. H₃O⁺ | Imine anion | 1-(2-methyl-1,3-oxazol-5-yl)alkan-2-one |
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous conditions, with the final product depending on the reaction conditions.
Acid-Catalyzed Hydrolysis: When heated under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, this compound undergoes hydrolysis to form (2-Methyl-1,3-oxazol-5-yl)acetic acid. The reaction proceeds through an amide intermediate, (2-Methyl-1,3-oxazol-5-yl)acetamide, which is subsequently hydrolyzed further to the carboxylic acid. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the initial attack by water.
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. The strongly nucleophilic hydroxide ion attacks the nitrile carbon, and subsequent proton transfers lead to the formation of an amide intermediate, which is then hydrolyzed to the sodium salt of (2-Methyl-1,3-oxazol-5-yl)acetic acid. Acidification of the reaction mixture is required to isolate the free carboxylic acid.
Reactions Involving the α-Protons of the Acetonitrile (B52724) Group
The methylene (-CH₂-) protons adjacent to the nitrile group (α-protons) are acidic due to the electron-withdrawing nature of both the cyano group and the oxazole (B20620) ring. This acidity allows for the formation of a stabilized carbanion, which can act as a nucleophile in various carbon-carbon bond-forming reactions.
Alkylation: The carbanion, generated by treating this compound with a suitable base (e.g., sodium hydride, lithium diisopropylamide), can react with alkyl halides in a nucleophilic substitution reaction. This results in the formation of α-alkylated products, providing a route to more complex substituted oxazoles.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. amazonaws.com In the presence of a weak base catalyst (e.g., piperidine, ammonium (B1175870) acetate), the carbanion adds to the carbonyl group, followed by dehydration to yield an α,β-unsaturated nitrile. For instance, condensation with an aromatic aldehyde would yield a 2-(2-methyl-1,3-oxazol-5-yl)-3-aryl-acrylonitrile derivative. amazonaws.com
| Reaction Type | Reagents | Key Intermediate | Product Class |
| Alkylation | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | α-Carbanion | α-Alkyl-(2-methyl-1,3-oxazol-5-yl)acetonitrile |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α-Carbanion | 2-(2-methyl-1,3-oxazol-5-yl)alk-2-enenitrile |
Cyclization Reactions of the Nitrile with Other Functional Groups
The nitrile functionality is a versatile synthon for the construction of various heterocyclic rings. While specific examples involving this compound are not extensively documented, its reactivity can be inferred from analogous systems. For example, heterocyclic acetonitriles have been used in cyclocondensation reactions with bifunctional reagents to form fused ring systems. nih.gov The nitrile group, in concert with the adjacent active methylene, can react with reagents like β-dicarbonyl compounds or enaminones to construct fused pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov
Reactivity of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle, but its reactivity towards substitution reactions is significantly influenced by the presence of two different heteroatoms. The nitrogen atom acts as a pyridine-type nitrogen, deactivating the ring towards electrophilic attack, while the oxygen atom has less of an electronic influence.
Electrophilic and Nucleophilic Substitutions on the Oxazole Nucleus
Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring. When such reactions do occur, substitution typically takes place at the C4 or C5 positions, which are more electron-rich than the C2 position. In this compound, the C2 position is occupied by a methyl group (an activating group) and the C5 position by the cyanomethyl group (a deactivating group). The C4 position remains the most likely site for electrophilic attack, should the reaction proceed. Reactions like the Vilsmeier-Haack formylation, which utilize a potent electrophile (the Vilsmeier reagent), can sometimes be successful with moderately activated heterocyclic systems to introduce a formyl group. nih.gov
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted oxazole ring is rare and typically requires harsh conditions or the presence of a good leaving group and strong electron-withdrawing activating groups. researchgate.netnih.gov A more common approach to functionalizing the oxazole ring via nucleophilic attack involves the deprotonation of a C-H bond with a strong base to generate a carbanion, which then reacts with an electrophile. For example, studies on 2-(phenylsulfonyl)-1,3-oxazole have shown that the C5 proton can be selectively removed with a strong base like LDA to form a C-5 carbanion, which then reacts with various electrophiles. nih.govnih.gov A similar strategy could potentially be applied to a derivative of this compound where the C4 position is targeted. Alternatively, if a halogen atom were present at the C4 or C5 position, SNAr with a suitable nucleophile could be feasible, especially with activation from the other ring substituents.
Cycloaddition Reactions (e.g., Diels-Alder) of Oxazole Derivatives
Oxazole derivatives are known to participate as dienes in Diels-Alder reactions, a powerful tool for the synthesis of substituted pyridines. This reactivity is attributed to the diene system embedded within the oxazole ring. The reaction typically proceeds with electron-deficient dienophiles, and the initial cycloadduct often undergoes a spontaneous retro-Diels-Alder reaction, losing a molecule to form the stable aromatic pyridine ring.
The presence of substituents on the oxazole ring significantly influences the regioselectivity and rate of the Diels-Alder reaction. For this compound, the methyl group at the 2-position and the cyanomethyl group at the 5-position would direct the regiochemical outcome of the cycloaddition. For instance, in a reaction with an unsymmetrical dienophile like maleimide, the substituents would dictate the orientation of the dienophile as it approaches the oxazole diene.
| Diene | Dienophile | Product | Reference |
| 2,5-dimethylfuran | N-(p-tolyl)maleimide | exo-Diels-Alder adduct | nih.gov |
| Furan derivatives | Maleimide | endo/exo adducts | rsc.org |
This table presents analogous Diels-Alder reactions of similar five-membered heterocycles.
While specific studies on the Diels-Alder reactions of this compound are not extensively documented in publicly available literature, the general reactivity of oxazoles suggests that it would react with dienophiles like maleimides, acrylates, and other electron-poor alkenes to yield highly substituted pyridine derivatives. The reaction with maleimide, for example, would be expected to produce a substituted pyridopyrrolidinedione.
Ring-Opening and Ring-Closing Metathesis Reactions of Oxazole Analogs
Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are versatile olefin metathesis reactions catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. While these reactions are widely used for the synthesis of polymers and cyclic compounds, their application to oxazole-containing systems is not as common.
For an oxazole analog to undergo RCM, it would need to be functionalized with at least two olefinic tethers. For example, a derivative of this compound bearing two allyl groups could potentially undergo RCM to form a larger ring containing the oxazole moiety. The success of such a reaction would depend on factors like the length and flexibility of the tethers and the choice of catalyst.
| Catalyst | Substrate Type | Product Type | Reference |
| Grubbs' Catalyst | Dienes | Cyclic olefins | caltech.edu |
| Molybdenum Alkylidene | Dienes with electron-withdrawing groups | Tri- and tetrasubstituted cyclic olefins | caltech.edu |
This table provides a general overview of catalysts used in ring-closing metathesis.
Similarly, ROMP could be envisioned for a strained bicyclic system containing an oxazole ring. However, the aromatic nature of the oxazole ring makes it generally unreactive under standard ROMP conditions. More likely, the oxazole would be a substituent on a polymerizable monomer, such as a norbornene derivative.
Transformations Involving Both Oxazole and Nitrile Units
The dual functionality of this compound allows for more complex transformations that involve both the oxazole ring and the nitrile group, leading to the formation of intricate heterocyclic systems.
Cascade and Tandem Reactions
Cascade and tandem reactions are highly efficient synthetic strategies that allow for the formation of multiple bonds in a single operation. The active methylene group in this compound, situated between the oxazole ring and the electron-withdrawing nitrile group, is a key feature that can initiate such reaction sequences.
For example, a tandem Michael addition-cyclization reaction could be initiated by the deprotonation of the active methylene group. The resulting carbanion could then act as a nucleophile in a Michael addition to an appropriate acceptor. Subsequent intramolecular cyclization involving the nitrile group or the oxazole ring could then lead to the formation of a new heterocyclic ring.
Intramolecular Cyclization Pathways
Intramolecular cyclization of derivatives of this compound can lead to the formation of fused heterocyclic systems. One potential pathway involves the conversion of the nitrile group to a nitrile oxide, which can then undergo an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne. This intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for the synthesis of fused isoxazole (B147169) rings.
For this to occur with this compound, the molecule would first need to be functionalized with a dipolarophile (an alkene or alkyne) at a suitable position, for instance, by N-alkylation of the oxazole ring if it were susceptible to such a reaction, or through modification of the methyl group. The nitrile would then be converted to a nitrile oxide in situ, which would then trap the tethered dipolarophile.
Catalytic Transformations Involving this compound as a Substrate
The nitrile group of this compound is susceptible to various catalytic transformations, most notably reduction.
Catalytic hydrogenation of the nitrile moiety would yield the corresponding primary amine, 2-(2-Methyl-1,3-oxazol-5-yl)ethanamine. This transformation is typically achieved using catalysts such as Raney nickel, Raney cobalt, or palladium on carbon under a hydrogen atmosphere. google.com The resulting amine is a valuable synthetic intermediate that can be further functionalized.
| Catalyst | Substrate | Product | Reference |
| Raney Nickel/Cobalt | Substituted 2-methyl cyanopyridyl derivatives | Substituted 2-ethylaminopyridine derivatives | google.com |
| Palladium on Carbon | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | google.com |
This table shows examples of catalytic hydrogenation of similar nitrile-containing heterocyclic compounds.
Furthermore, the nitrile group can undergo catalytic hydrolysis to the corresponding carboxylic acid, (2-Methyl-1,3-oxazol-5-yl)acetic acid, or the amide under acidic or basic conditions. While often performed with stoichiometric reagents, catalytic methods for nitrile hydrolysis are also known. These transformations provide alternative pathways for elaborating the structure of the parent molecule.
Applications As a Synthetic Building Block and Intermediate
Construction of Complex Heterocyclic Systems
The reactivity of the acetonitrile (B52724) group, particularly the active methylene (B1212753) protons, allows for its participation in various cyclization and condensation reactions, leading to the formation of more elaborate heterocyclic structures.
A significant application of oxazole (B20620) derivatives, structurally related to (2-Methyl-1,3-oxazol-5-yl)acetonitrile, is in the synthesis of fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines. nih.gov These compounds are of considerable interest in medicinal chemistry due to their structural similarity to endogenous purine (B94841) bases, suggesting their potential as antimetabolites in therapeutic applications. nih.govnih.gov The general synthetic strategy involves the construction of a pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized oxazole. nih.govnih.gov
While direct synthesis from this compound is not explicitly detailed in readily available literature, the conversion of the acetonitrile group to a key intermediate, 5-amino-2-methyloxazole-4-carbonitrile, would provide a direct pathway to these fused systems. For instance, the reaction of 5-aminooxazole-4-carbonitrile (B1331464) derivatives with reagents like triethyl orthoformate followed by cyclization with an amine is a documented method for creating the oxazolo[5,4-d]pyrimidine (B1261902) core. nih.gov
The following table outlines the key reactants and resulting fused heterocyclic system in a representative synthesis:
| Starting Oxazole Derivative | Reagents | Fused Heterocyclic System |
| 5-amino-2-substituted-oxazole-4-carbonitrile | 1. Triethyl orthoformate 2. Amine (e.g., methylamine) | 7-substituted-amino-2-substituted-oxazolo[5,4-d]pyrimidine |
This table illustrates a general synthetic pathway for oxazolo[5,4-d]pyrimidines, a class of compounds that could potentially be synthesized from this compound following its conversion to a suitable amino-cyano-oxazole intermediate.
The oxazole moiety is a versatile scaffold found in a wide array of biologically active compounds. researchgate.net The acetonitrile group in this compound serves as a handle for introducing diverse functionalities, thereby enabling the creation of a library of novel oxazole derivatives. The reactivity of the methylene group adjacent to the nitrile allows for various chemical modifications.
For example, this active methylene group can be deprotonated to form a nucleophile, which can then react with a range of electrophiles. This allows for the introduction of various substituents at the position alpha to the nitrile, leading to a diverse set of derivatives.
Role in Medicinal Chemistry Research and Scaffold Development
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and immunosuppressive effects. nih.govnih.govresearchgate.net The ability to readily functionalize the this compound core makes it an attractive starting point for the development of new therapeutic agents.
The creation of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds for biological activity. The modular nature of synthesizing derivatives from this compound makes it a suitable candidate for the generation of such libraries. nih.gov By systematically reacting the core scaffold with a diverse set of building blocks, a large and varied collection of novel compounds can be efficiently produced.
The synthesis of a library of derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR). researchgate.netresearchgate.net By correlating the structural modifications with the observed biological activity, medicinal chemists can gain insights into the key molecular features required for a desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug development.
The following table provides a hypothetical example of how SAR could be explored for derivatives of this compound:
| R-Group Modification | Predicted Effect on Reactivity | Potential Impact on Biological Activity |
| Introduction of an electron-withdrawing group | Increased acidity of methylene protons | Altered binding affinity to target protein |
| Introduction of a bulky steric group | Hindered approach of reactants | Modified selectivity for receptor subtypes |
| Addition of a hydrogen bond donor/acceptor | Changed intermolecular interactions | Enhanced solubility and bioavailability |
This table illustrates the principles of how systematic modifications to the this compound scaffold can be used to probe structure-reactivity and structure-activity relationships.
Combinatorial chemistry techniques can be applied to the this compound scaffold to rapidly generate a large number of diverse molecules. The reactivity of the acetonitrile group is amenable to various synthetic transformations that are well-suited for combinatorial approaches, such as multi-component reactions. This allows for the efficient exploration of a vast chemical space in the search for new bioactive compounds. nih.gov
Despite a comprehensive search for research articles and patents, no specific information was found regarding the application of "this compound" as a synthetic building block or intermediate in the fields of materials science and organic electronics, specifically for the development of organic electronic materials (such as LEDs, OFETs, and organic solar cells) or in the creation of biosensors and photosensitive compositions.
The performed searches did not yield any detailed research findings, data tables, or specific examples of its use in these applications. While broader classes of related compounds, such as oxazole and acetonitrile derivatives, are known to be utilized in these areas, there is no direct evidence in the available literature to suggest that "this compound" has been specifically investigated or employed for these purposes.
Therefore, this article cannot provide content for the requested sections on its applications in materials science and organic electronics research due to the absence of relevant scientific literature and data.
Spectroscopic and Computational Characterization of 2 Methyl 1,3 Oxazol 5 Yl Acetonitrile and Its Derivatives
Structural Elucidation Techniques
The definitive identification of (2-Methyl-1,3-oxazol-5-yl)acetonitrile relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from data on closely related structures such as 2-methyloxazole (B1590312) and its derivatives. chemicalbook.comrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show three distinct signals:
A singlet for the methyl protons (CH₃) at the 2-position of the oxazole (B20620) ring, likely in the range of δ 2.4-2.6 ppm.
A singlet for the methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group, expected to appear around δ 3.8-4.2 ppm.
A singlet for the proton at the 4-position of the oxazole ring (H-4), which would likely be observed in the region of δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the carbon skeleton. The expected chemical shifts are:
The methyl carbon (CH₃) signal would be found in the upfield region, typically around δ 13-15 ppm.
The methylene carbon (CH₂) of the acetonitrile group would likely resonate around δ 15-20 ppm.
The nitrile carbon (C≡N) would appear in the characteristic downfield region of δ 115-120 ppm.
The oxazole ring carbons would have distinct chemical shifts: C2 (the carbon bearing the methyl group) around δ 160-165 ppm, C4 around δ 125-130 ppm, and C5 (the carbon attached to the acetonitrile group) around δ 148-153 ppm.
A summary of predicted NMR data is presented in the interactive table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C2) | 2.4 - 2.6 | 13 - 15 |
| CH₂ (acetonitrile) | 3.8 - 4.2 | 15 - 20 |
| H (at C4) | 7.0 - 7.5 | 125 - 130 |
| C≡N (nitrile) | - | 115 - 120 |
| C2 (oxazole) | - | 160 - 165 |
| C5 (oxazole) | - | 148 - 153 |
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹, and the characteristic C=N and C=C stretching vibrations of the oxazole ring in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring would also be observable, likely around 1050-1150 cm⁻¹. nist.gov
The table below summarizes the expected IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (nitrile) | 2240 - 2260 | Medium, Sharp |
| C-H (sp³) | 2850 - 3000 | Medium |
| C=N (oxazole) | 1600 - 1650 | Medium |
| C=C (oxazole) | 1500 - 1550 | Medium |
| C-O-C (oxazole) | 1050 - 1150 | Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound itself has not been reported in the searched literature, analysis of related oxazole derivatives provides valuable information about the expected geometry of the oxazole ring. researchgate.netrsc.orgmdpi.comwestminster.ac.uknih.gov
Studies on various oxazole-containing compounds have shown that the five-membered oxazole ring is typically planar. researchgate.netrsc.orgnih.gov The bond lengths and angles within the ring are consistent with its aromatic character. The exocyclic bonds, such as the one connecting the acetonitrile group to the C5 position, would also be precisely determined, providing confirmation of the connectivity and stereochemistry. A crystallographic study would definitively establish the planarity of the molecule and the orientation of the substituents.
Mechanistic Investigations through Spectroscopic and Electrochemical Methods
Understanding the reaction mechanisms involving this compound is crucial for its application in synthesis.
In situ spectroscopic techniques, such as real-time NMR or IR spectroscopy, are powerful tools for monitoring the progress of a chemical reaction as it happens. These methods can provide information on the formation of intermediates, the consumption of reactants, and the emergence of products, all in real-time.
For reactions involving this compound, for instance, in a base-catalyzed alkylation at the α-carbon of the nitrile group, in situ IR spectroscopy could be used to monitor the disappearance of the C-H stretching frequency of the methylene group and the appearance of new bands corresponding to the alkylated product. Similarly, in situ NMR could track the changes in the chemical shifts of the protons and carbons adjacent to the reaction center, providing a detailed picture of the reaction pathway. While specific studies on this molecule are not available, the general principles of these techniques are widely applied in organic chemistry to elucidate reaction mechanisms. srce.hr
Cyclic Voltammetry in Electrochemical Synthesis Studies
Cyclic voltammetry (CV) is a crucial electrochemical technique used to study the redox processes involved in the synthesis of oxazole derivatives. In the context of electrochemical synthesis, which is regarded as a green and mild alternative for preparing polysubstituted oxazoles, CV helps in elucidating reaction mechanisms. organic-chemistry.orgchemistryviews.org
For instance, the electrochemical synthesis of oxazoles from ketones and acetonitrile has been investigated, a pathway relevant to the formation of this compound. organic-chemistry.orgchemistryviews.org In such studies, CV experiments are performed to understand the oxidation and reduction potentials of the reactants and intermediates. researchgate.net Mechanistic investigations, supported by CV, suggest that these reactions can proceed through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net The voltammograms can reveal, for example, a reductive wave corresponding to the selective reduction of a particular functional group, which then undergoes cyclization to form the oxazole ring. nih.gov
The data obtained from CV helps to propose a plausible reaction mechanism, often confirming the role of catalysts and the sequence of electron transfer steps. researchgate.net For example, studies on the synthesis of various benzazoles have used CV to support the proposed mechanisms of electrochemical oxidative cyclization. researchgate.netresearchgate.net This technique is instrumental in optimizing reaction conditions, such as the choice of electrodes (e.g., carbon felt) and electrolytes, to achieve high yields of the desired oxazole products. organic-chemistry.orgchemistryviews.org
Computational Chemistry and Theoretical Studies
Computational chemistry offers profound insights into the molecular properties of oxazole derivatives, complementing experimental findings. These theoretical studies are essential for understanding structure-property relationships, reaction mechanisms, and potential biological activities.
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structure of oxazole derivatives. researchgate.netresearchgate.net By employing methods like B3LYP with various basis sets (e.g., 6-311G++(d,p)), researchers can calculate a range of molecular properties. irjweb.com
Key parameters derived from DFT calculations include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles provides the most stable 3D conformation of the molecule. irjweb.comresearchgate.net
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, which is vital for predicting intermolecular interactions. irjweb.com
These calculations help establish structure-property relationships and predict the reactivity of different oxazole derivatives based on their substitution patterns. researchgate.netresearchgate.netnih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -5.6518 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.8083 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.8435 eV | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Dipole Moment | Varies with substitution | Measures the polarity of the molecule. researchgate.net |
| Global Hardness (η) | 2.4217 eV | Measures resistance to change in electron distribution. |
Computational modeling is instrumental in analyzing reaction pathways for the synthesis of oxazoles. One of the classic methods for synthesizing 5-substituted oxazoles, such as this compound, is the Van Leusen oxazole synthesis. organic-chemistry.orgnih.govmdpi.com This reaction involves the cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com
The mechanism involves several key steps:
Deprotonation of TosMIC.
Nucleophilic addition to the carbonyl group of the aldehyde.
An intramolecular 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.org
Elimination of the tosyl group to yield the final oxazole product. wikipedia.org
Similarly, for electrochemical syntheses, computational analysis can support proposed mechanisms like the Ritter-type reaction followed by oxidative cyclization, providing a deeper understanding of the molecular transformations occurring at the electrode surface. organic-chemistry.orgorganic-chemistry.org
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. mdpi.com For a molecule like this compound, MD simulations can reveal how the acetonitrile side chain rotates and interacts with the oxazole ring and the surrounding solvent molecules.
In a study on a bis-oxazole oxane fragment, simulated annealing was used to thoroughly sample the conformational space, revealing that a six-membered ring existed in a rapid equilibrium between two chair conformers. researchgate.net Such simulations are critical for understanding the three-dimensional structure and flexibility of molecules containing oxazole rings.
MD simulations are also essential for studying the stability of a ligand when bound to a biological target, such as a protein. mdpi.com By simulating the protein-ligand complex in a physiological environment, researchers can assess the stability of the binding pose predicted by molecular docking and analyze the dynamics of the interactions. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which indicate the stability and flexibility of the complex over time. mdpi.com
The oxazole scaffold is a "privileged nucleus" in medicinal chemistry, and its derivatives are often investigated as potential inhibitors of biological targets like enzymes or receptors. nih.gov Computational modeling, particularly molecular docking, is a key tool for this purpose. ekb.eg
Molecular docking predicts the preferred orientation of a ligand (the oxazole derivative) when bound to a target protein, forming a stable complex. nih.gov This technique allows researchers to:
Identify the binding pocket of the protein.
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the active site. ekb.egrsc.org
Calculate a "docking score" or binding energy, which estimates the binding affinity of the ligand for the protein. rsc.org
For example, various oxazole derivatives have been docked into the active sites of targets like cyclooxygenase (COX) enzymes, tubulin, and aquaporin-4 to explore their potential as anti-inflammatory or anticancer agents. nih.govekb.egrsc.org The results of these in silico studies guide the design and synthesis of new derivatives with improved potency and selectivity. nih.govnih.gov Subsequent MD simulations can then be used to validate the stability of these predicted interactions. mdpi.comnih.gov
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Oxazole Derivative 3a | -7.3 | HIS180, ARG120 | Hydrogen Bond, Hydrophobic |
| Oxazole Derivative 3b | -6.8 | TYR355, SER530 | Hydrogen Bond, π-Alkyl |
| Oxazole Derivative 3c | -6.5 | ARG120, VAL349 | Hydrophobic, van der Waals |
Binding energies and interactions are hypothetical examples based on published studies of oxazole derivatives. rsc.org
Future Directions and Emerging Trends in Research on 2 Methyl 1,3 Oxazol 5 Yl Acetonitrile
Development of Novel and Efficient Synthetic Routes
The future of synthesizing (2-Methyl-1,3-oxazol-5-yl)acetonitrile and its analogs will likely focus on methodologies that offer improved efficiency, sustainability, and access to a wider range of derivatives. Current synthetic approaches to oxazole (B20620) rings often involve multi-step sequences which can be time-consuming and generate significant waste.
Future research is anticipated to concentrate on the following areas:
Catalytic C-H Functionalization: Direct functionalization of pre-existing oxazole rings at the C5 position with an acetonitrile (B52724) group represents a highly atom-economical strategy. Developing novel transition-metal catalysts or photoredox systems capable of mediating this transformation would be a significant advancement.
Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (such as microwave or ultrasonic irradiation) will be crucial. For instance, exploring water as a solvent or employing biocatalytic methods could drastically reduce the environmental footprint of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Reduced reaction time, less waste, higher overall yield. | Development of novel multi-component reactions. |
| C-H Functionalization | High atom economy, simplified synthetic route. | Design of selective catalysts (e.g., palladium, copper). |
| Green Chemistry | Environmental sustainability, reduced energy consumption. | Use of aqueous media, biocatalysis, and alternative energy sources. |
Exploration of New Reactivity Patterns and Chemical Transformations
The chemical reactivity of this compound is largely unexplored. The interplay between the electron-rich oxazole ring and the electron-withdrawing nitrile group suggests a rich and complex reactivity profile waiting to be uncovered.
Future investigations will likely focus on:
Reactions at the Methylene (B1212753) Bridge: The methylene group alpha to the nitrile is susceptible to deprotonation, creating a nucleophilic center. Exploring the reactions of this carbanion with a variety of electrophiles could lead to a diverse array of functionalized derivatives.
Transformations of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Each of these transformations opens up new avenues for creating novel molecular architectures.
Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., photochemical or thermal), the oxazole ring can undergo rearrangements or ring-opening to provide access to different heterocyclic systems. Investigating these pathways could lead to unexpected and synthetically valuable discoveries.
Application in Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic technologies offer powerful tools to enhance the synthesis and functionalization of molecules like this compound.
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. uc.pt Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production. acs.org Furthermore, flow reactors are well-suited for photochemical reactions, which could be employed for novel transformations of the molecule.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov This technology could be applied to the C-H functionalization of the oxazole ring or to mediate novel cycloaddition reactions involving the acetonitrile group, opening up new synthetic possibilities that are not accessible through traditional thermal methods. acs.org
| Methodology | Potential Application to this compound | Anticipated Benefits |
| Flow Chemistry | Automated, scalable synthesis. | Improved safety, reproducibility, and efficiency. |
| Photoredox Catalysis | C-H functionalization, novel bond formations. | Mild reaction conditions, access to unique reactivity. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For a molecule like this compound, these computational tools can accelerate research and development in several ways:
Reaction Prediction: ML algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcomes of unexplored transformations of this compound. This can help researchers to prioritize experiments and avoid unproductive synthetic routes.
Optimization of Reaction Conditions: AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. This can significantly reduce the time and resources required for process development.
De Novo Design of Analogues: Generative AI models can be used to design novel analogues of this compound with desired properties, providing a starting point for the synthesis of new functional molecules.
Exploration of New Material Science Applications
The unique electronic and structural features of the oxazole ring suggest that this compound and its derivatives could find applications in material science.
Future research could explore its use in:
Organic Electronics: Oxazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through chemical modification to optimize its performance in such devices.
Fluorescent Probes: The oxazole core is a known fluorophore. By appending specific recognition motifs to the this compound scaffold, it may be possible to develop fluorescent sensors for the detection of metal ions, anions, or biologically relevant molecules.
Polymers and Advanced Materials: Incorporation of the this compound unit into polymer backbones could lead to new materials with tailored thermal, mechanical, and photophysical properties.
Q & A
Q. What are the common synthetic routes for preparing (2-Methyl-1,3-oxazol-5-yl)acetonitrile?
Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of pre-existing oxazole rings. For example:
- Cyclocondensation : Reacting nitrile-containing precursors with aldehydes or ketones under acidic or basic conditions. describes a similar approach for N-(4-cyano-1,3-oxazol-5-yl) sulfonamides, where oxazole cores are functionalized via sulfonylation .
- Substitution Reactions : Substituting halides or other leaving groups on the oxazole ring with cyanomethyl groups. highlights the use of Zn/THF for aryl acetonitrile synthesis, adaptable for nitrile introduction .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Zn/THF, reflux | Nitrile group activation |
| 2 | Thiourea, EtONa | Cyclization to oxazole |
| 3 | ClCH₂COOH, reflux | Purification/neutralization |
Q. How is the purity of this compound assessed in research settings?
Methodological Answer: Chromatographic and spectroscopic methods are standard:
- Gas Chromatography (GC-FID) : details a factorial design optimizing ethanol/acetonitrile separation. Key variables include column temperature (35–45°C) and flow rate (1.0–1.4 mL/min) .
- HPLC-MS : Detects impurities via mass fragmentation patterns.
- ¹H/¹³C NMR : Confirms structural integrity by verifying oxazole proton (δ 6.5–8.5 ppm) and nitrile carbon (δ 115–120 ppm) signals.
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Nitrile-containing compounds require stringent safety protocols:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles () .
- Ventilation : Use fume hoods to avoid inhalation () .
- Waste Disposal : Segregate nitrile waste for specialized treatment to prevent environmental toxicity () .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:
Q. How can researchers address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Dose-Response Analysis : Conduct 5-dose assays (e.g., GI₅₀ profiling) to identify potency thresholds () .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., sulfonamides) to enhance binding () .
- Cross-Validation : Use orthogonal assays (e.g., apoptosis markers) to confirm mechanisms beyond cytotoxicity.
Q. What multivariate optimization approaches suit chromatographic analysis of this compound?
Methodological Answer: employs a two-level factorial design with central points:
| Factor | Low (-) | High (+) |
|---|---|---|
| Temperature | 35°C | 45°C |
| Flow Rate | 1.0 mL/min | 1.4 mL/min |
Q. How does the oxazole ring’s electronic environment influence nitrile reactivity?
Methodological Answer:
- Spectroscopic Analysis : IR spectroscopy shows nitrile stretching frequencies (~2240 cm⁻¹) shift with oxazole substituents () .
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution; methyl groups donate electrons, stabilizing the nitrile () .
- Reactivity Trends : Electron-rich oxazoles increase nitrile electrophilicity, favoring nucleophilic additions () .
Q. Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
